5-Fluoro-2-(1-methyl-4-piperidinyl)-2H-indazole-7-carboxamide
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Overview
Description
5-Fluoro-2-(1-methyl-4-piperidinyl)-2H-indazole-7-carboxamide is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-Fluoro-2-(1-methyl-4-piperidinyl)-2H-indazole-7-carboxamide involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate precursor.
Introduction of the Fluorine Atom: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and process intensification to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
5-Fluoro-2-(1-methyl-4-piperidinyl)-2H-indazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the carboxamide group and formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired reaction outcomes .
Scientific Research Applications
5-Fluoro-2-(1-methyl-4-piperidinyl)-2H-indazole-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(1-methyl-4-piperidinyl)-2H-indazole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-Fluoro-2-(1-methyl-4-piperidinyl)-2H-indazole-7-carboxamide can be compared with other similar compounds, such as:
5-Fluoro-2-(1-methyl-4-piperidinyl)-1H-indazole-7-carboxamide: This compound has a similar structure but differs in the position of the fluorine atom.
2-(1-Methyl-4-piperidinyl)-2H-indazole-7-carboxamide: This compound lacks the fluorine atom, which may result in different biological activities and properties.
5-Fluoro-2-(1-methyl-4-piperidinyl)-2H-benzimidazole-7-carboxamide: This compound has a benzimidazole core instead of an indazole core, leading to different chemical and biological properties
Properties
Molecular Formula |
C14H17FN4O |
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Molecular Weight |
276.31 g/mol |
IUPAC Name |
5-fluoro-2-(1-methylpiperidin-4-yl)indazole-7-carboxamide |
InChI |
InChI=1S/C14H17FN4O/c1-18-4-2-11(3-5-18)19-8-9-6-10(15)7-12(14(16)20)13(9)17-19/h6-8,11H,2-5H2,1H3,(H2,16,20) |
InChI Key |
NATZVWIJAFZCRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C=C3C=C(C=C(C3=N2)C(=O)N)F |
Origin of Product |
United States |
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